molecular formula C25H21FN2O6S B2644051 N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866729-63-7

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2644051
CAS No.: 866729-63-7
M. Wt: 496.51
InChI Key: QOXNYHIHCKZNKD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3 and a 4-oxo-1,4-dihydroquinoline moiety. The acetamide side chain is linked to a 2,4-dimethoxyphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O6S/c1-33-17-9-12-20(22(13-17)34-2)27-24(29)15-28-14-23(25(30)19-5-3-4-6-21(19)28)35(31,32)18-10-7-16(26)8-11-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXNYHIHCKZNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique combination of functional groups, including a dimethoxyphenyl moiety, a fluorobenzenesulfonyl group, and a quinolinone structure, which may contribute to its interactions with biological targets.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C25H21FN2O6S
Molecular Weight 482.51 g/mol
InChI InChI=1S/C25H21FN2O6S/c1-33-21-12-9-17(13-22(21)34-2)27-24(29)15-28-14-23(25(30)19-5-3-4-6-20(19)28)35(31,32)18-10-7-16(26)8-11-18/h3-14H,15H2,1-2H3,(H,27,29)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:

Enzyme Inhibition: The compound has shown potential as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE can enhance cholinergic neurotransmission and may offer therapeutic benefits for cognitive disorders .

Receptor Binding: The structural components of the compound suggest it may interact with specific receptors involved in inflammatory and microbial pathways. The sulfonyl and quinolinone groups are believed to play crucial roles in these interactions.

Biological Activity Research Findings

Recent studies have evaluated the biological activity of similar compounds and derivatives that share structural features with this compound. Here are some key findings:

  • Inhibition of BChE:
    • A related acetamide derivative exhibited an IC50 value of 3.94 μM against BChE, indicating significant inhibitory activity. The mechanism was confirmed through docking studies that showed binding at both the catalytic and peripheral anionic sites .
  • Antimicrobial Activity:
    • Compounds with similar quinolinone structures have demonstrated antimicrobial properties against various bacterial strains. The presence of the fluorobenzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
  • Anti-inflammatory Potential:
    • Research indicates that derivatives with sulfonamide functionalities can modulate inflammatory responses by inhibiting specific signaling pathways involved in cytokine production .

Case Study 1: Alzheimer’s Disease Research

A study focused on the development of acetamide derivatives for Alzheimer's treatment highlighted the importance of structural modifications in enhancing BChE inhibition. The findings suggest that similar modifications in this compound could yield promising therapeutic candidates for cognitive enhancement .

Case Study 2: Antimicrobial Efficacy

Another investigation into compounds featuring quinolinone structures revealed their effectiveness against resistant bacterial strains. This study emphasized the role of substituents like sulfonamides in improving antimicrobial potency and highlighted the potential for developing new antibiotics from such scaffolds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Phenyl Ring

N-(2-Methylphenyl) vs. N-(2,4-Dimethoxyphenyl)
  • 2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide () shares the 4-fluorobenzenesulfonyl and quinoline-4-oxo core but differs in the acetamide substituent (2-methylphenyl vs. 2,4-dimethoxyphenyl). Fluorine Position: The additional fluorine at quinoline position 6 in may increase metabolic stability but reduce conformational flexibility compared to the target compound .
Sulfonamide and Sulfamoyl Derivatives
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replaces the fluorobenzenesulfonyl group with a sulfamoylphenyl moiety. Sulfamoyl vs.

Core Heterocyclic Modifications

Quinoline vs. Quinazoline and Diazaspiro Systems
  • N-(3,4-Dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide () features a diazaspiro ring system instead of quinoline. Spiro vs. However, the planar quinoline core in the target compound may favor intercalation or flat binding pockets .
  • Quinazoline Derivatives (): The 4-oxo-3,4-dihydroquinazoline core in replaces quinoline with a fused pyrimidine ring, altering electronic distribution and hydrogen-bonding capacity .

Electronic and Steric Profiles

Compound Key Substituents Electron Effects Steric Effects
Target Compound 2,4-Dimethoxyphenyl, 4-F-BsO2 Electron-donating (OCH3), moderate Moderate bulk from OCH3 groups
2-Methylphenyl, 6-F-quinoline Electron-withdrawing (F), neutral Low bulk (CH3)
(Diazaspiro) 4-F-Phenyl, spiro ring Neutral High bulk (spiro system)
(Sulfamoyl) 4-Sulfamoylphenyl Strong H-bonding (SO2NH2) Moderate bulk (SO2NH2)

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Methodological Answer:
Synthesis optimization requires careful control of reaction conditions (temperature, solvent, stoichiometry) and purification steps. For example, in analogous acetamide syntheses, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate carboxylic acids, followed by extraction with dichloromethane and purification via column chromatography . Monitoring reaction progress with TLC or HPLC ensures intermediates are formed. Crystallization from methylene chloride or ethanol can enhance purity, as seen in structurally similar compounds .

Basic: How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • NMR : 1^1H and 13^13C NMR verify proton environments and carbon frameworks, particularly for distinguishing sulfonyl and dimethoxyphenyl groups.
  • XRD : Single-crystal X-ray diffraction resolves bond lengths, angles, and molecular conformations. For example, in related acetamides, XRD revealed three distinct molecular conformers in the asymmetric unit, highlighting structural flexibility .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula.

Advanced: How do steric and electronic effects of the 4-fluorobenzenesulfonyl group influence the compound’s reactivity or supramolecular interactions?

Methodological Answer:
The electron-withdrawing fluorobenzenesulfonyl group enhances electrophilicity at the quinolin-4-one moiety, potentially affecting nucleophilic attack sites. Steric effects from the sulfonyl group may restrict rotational freedom, as observed in similar compounds where bulky substituents led to conformational heterogeneity in crystal structures . Computational modeling (DFT) can quantify electronic effects, while Hirshfeld surface analysis of XRD data identifies intermolecular interactions (e.g., hydrogen bonds involving sulfonyl oxygen) .

Advanced: What experimental strategies are recommended to resolve contradictions in crystallographic data for polymorphic forms of this compound?

Methodological Answer:
Polymorphism can arise from variations in crystallization conditions (solvent, temperature). Strategies include:

  • Variable-Temperature XRD : To monitor phase transitions or conformational changes.
  • Rietveld Refinement : For powder XRD data to distinguish between polymorphs.
  • Thermogravimetric Analysis (TGA) : Assess stability and solvent inclusion, as seen in studies where solvent-dependent crystallization led to distinct hydrogen-bonded dimers .

Basic: What are the recommended analytical techniques to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • HPLC-UV/Vis : Monitor degradation products over time.
  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH) and track changes via NMR or LC-MS.
  • pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to identify hydrolysis-prone regions (e.g., the acetamide bond) .

Advanced: How can researchers evaluate the role of the dihydroquinolin-4-one core in modulating biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the quinolinone ring (e.g., substituents at positions 1 or 3) and test against target enzymes or receptors.
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to identify critical binding motifs. For example, fluorobenzenesulfonyl groups in similar compounds exhibit enhanced binding affinity to ATP pockets due to hydrophobic and π-π interactions .

Advanced: What mechanistic insights can be gained from studying the compound’s photodegradation pathways?

Methodological Answer:

  • LC-MS/MS : Identify photoproducts and propose degradation pathways (e.g., cleavage of the sulfonyl group or oxidation of the methoxy substituents).
  • EPR Spectroscopy : Detect radical intermediates under UV irradiation.
  • Computational UV-Vis Spectroscopy : Predict λmax shifts and excited-state behavior using TD-DFT .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., SO2 from sulfonyl groups).
  • Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as fluorinated compounds require specialized disposal .

Advanced: How can researchers leverage solid-state NMR to probe molecular dynamics in this compound?

Methodological Answer:

  • 19^{19}F Solid-State NMR : Characterize fluorobenzenesulfonyl group mobility and chemical environment.
  • Cross-Polarization Magic Angle Spinning (CP-MAS) : Resolve rigid vs. flexible regions (e.g., acetamide vs. aromatic moieties) .

Advanced: What strategies mitigate synthetic challenges posed by the compound’s low solubility in aqueous media?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water or ethanol-water mixtures.
  • Microwave-Assisted Synthesis : Enhance reaction rates and solubility under controlled heating.
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions .

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